8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a dimethylamino group attached to the isoquinolinone core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.
Scientific Research Applications
8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
8-Dimethylaminoquinoline: This compound shares the dimethylamino group but has a different core structure.
8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione: Another compound with similar functional groups but a different core.
Uniqueness
8-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific isoquinolinone core and the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
8-(dimethylamino)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-5-3-4-8-6-7-12-11(14)10(8)9/h3-5H,6-7H2,1-2H3,(H,12,14) |
InChI Key |
BPDQUEISAIRBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)NCC2 |
Origin of Product |
United States |
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